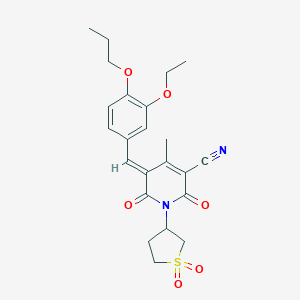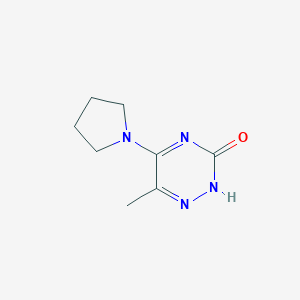
6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by a triazine ring substituted with a methyl group at the 6th position and a pyrrolidinyl group at the 5th position. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazine-3,5-diamine with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反应分析
Types of Reactions
6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazines with various functional groups.
科学研究应用
6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
6-methyl-1,2,4-triazin-3(2H)-one: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.
5-(pyrrolidin-1-yl)-1,2,4-triazin-3(2H)-one: Lacks the methyl group, which may affect its reactivity and applications.
6-methyl-5-(morpholin-1-yl)-1,2,4-triazin-3(2H)-one:
Uniqueness
6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one is unique due to the presence of both the methyl and pyrrolidinyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C8H12N4O |
|---|---|
分子量 |
180.21 g/mol |
IUPAC 名称 |
6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C8H12N4O/c1-6-7(9-8(13)11-10-6)12-4-2-3-5-12/h2-5H2,1H3,(H,9,11,13) |
InChI 键 |
CRVYXDCWIBERPQ-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1N2CCCC2 |
规范 SMILES |
CC1=NNC(=O)N=C1N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B241276.png)
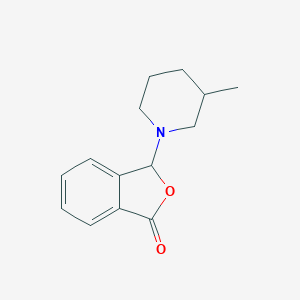
![3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid](/img/structure/B241289.png)
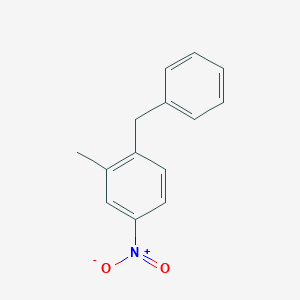
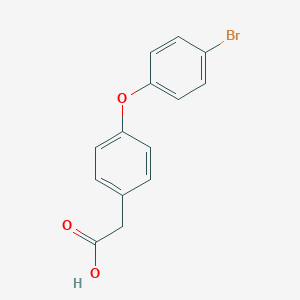
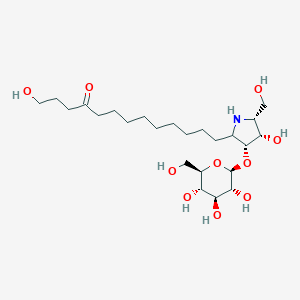
![METHYL 2-{3-[(2-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE](/img/structure/B241300.png)
![2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B241301.png)
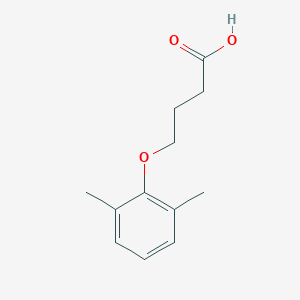
![N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE](/img/structure/B241308.png)
![3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione](/img/structure/B241310.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241311.png)
![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241313.png)
